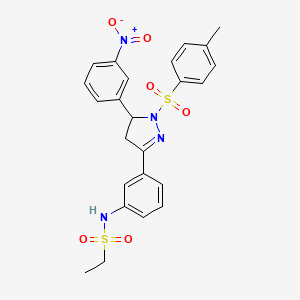

N-(3-(5-(3-nitrophenyl)-1-tosyl-4,5-dihydro-1H-pyrazol-3-yl)phenyl)ethanesulfonamide

Description

Properties

IUPAC Name |

N-[3-[2-(4-methylphenyl)sulfonyl-3-(3-nitrophenyl)-3,4-dihydropyrazol-5-yl]phenyl]ethanesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H24N4O6S2/c1-3-35(31,32)26-20-8-4-6-18(14-20)23-16-24(19-7-5-9-21(15-19)28(29)30)27(25-23)36(33,34)22-12-10-17(2)11-13-22/h4-15,24,26H,3,16H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BJLHZWATVWWLOE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCS(=O)(=O)NC1=CC=CC(=C1)C2=NN(C(C2)C3=CC(=CC=C3)[N+](=O)[O-])S(=O)(=O)C4=CC=C(C=C4)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H24N4O6S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

528.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic routes and reaction conditions: The synthesis of N-(3-(5-(3-nitrophenyl)-1-tosyl-4,5-dihydro-1H-pyrazol-3-yl)phenyl)ethanesulfonamide typically involves multi-step reactions Starting with the formation of the dihydropyrazole ring, which can be achieved through the reaction of hydrazine with a diketone compound

Industrial production methods:

Chemical Reactions Analysis

Types of reactions it undergoes: N-(3-(5-(3-nitrophenyl)-1-tosyl-4,5-dihydro-1H-pyrazol-3-yl)phenyl)ethanesulfonamide can undergo various chemical reactions, such as:

Oxidation: The nitrophenyl group can be further oxidized to form different nitro-containing derivatives.

Reduction: The nitro group can be reduced to an amine, potentially leading to new bioactive compounds.

Substitution: The aromatic rings allow for electrophilic and nucleophilic substitution reactions, leading to various derivatives.

Common reagents and conditions used in these reactions:

Oxidation: Oxidizing agents such as potassium permanganate or chromic acid.

Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride.

Substitution: Various electrophiles or nucleophiles under acidic or basic conditions, like halogens, sulfonyl chlorides, or alkylating agents.

Major products formed from these reactions: These reactions yield products like nitroamines from reduction, or various substituted derivatives depending on the reacting nucleophiles or electrophiles.

Scientific Research Applications

This compound finds utility in several research domains:

Chemistry: Used in studies on reaction mechanisms and synthesis of complex molecules.

Biology: Potentially investigated for its biological activity given the presence of bioactive nitro and sulfonamide groups.

Medicine: Could be a lead compound for developing new pharmaceuticals, particularly those targeting enzymes or proteins involving sulfonamide interactions.

Industry: Its complex structure can be useful in materials science for the development of novel polymers or as an intermediate in the synthesis of advanced materials.

Mechanism of Action

The exact mechanism of action of N-(3-(5-(3-nitrophenyl)-1-tosyl-4,5-dihydro-1H-pyrazol-3-yl)phenyl)ethanesulfonamide would depend on its specific application. Generally, the nitrophenyl and sulfonamide groups can interact with biological molecules such as enzymes, altering their activity through various pathways. It could inhibit or activate specific molecular targets, leading to therapeutic effects or other biological responses.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Pyrazoline Core

(a) 2”,5”-Dichloro-N-(3-(5-(3’-hydroxyphenyl)-1-nicotinoyl-4,5-dihydro-1H-pyrazol-3-yl)phenyl)benzenesulphonamide (2i)

- Key Differences: Replaces the 3-nitrophenyl group with a 3’-hydroxyphenyl moiety. Uses a nicotinoyl (pyridine-3-carbonyl) group instead of tosyl. Substitutes ethanesulfonamide with a dichlorobenzenesulphonamide.

- Implications: The hydroxyl group may enhance hydrogen-bonding interactions but reduce metabolic stability. Dichlorobenzenesulphonamide increases steric bulk, possibly reducing solubility .

(b) N-(4-(5-(2-Fluorophenyl)-1-propionyl-4,5-dihydro-1H-pyrazol-3-yl)phenyl)ethanesulfonamide (CAS 724437-67-6)

- Key Differences :

- Substitutes 3-nitrophenyl with 2-fluorophenyl.

- Replaces tosyl with a propionyl group.

- Implications: Fluorine’s electronegativity may improve membrane permeability and bioavailability.

Variations in Sulfonamide Moieties

(a) N-[4-(2,4-Difluorophenoxy)-3-(6-methyl-7-oxo-6,7-dihydro-1H-pyrrolo[2,3-c]pyridin-4-yl)phenyl]ethanesulfonamide

- Key Differences: Incorporates a pyrrolopyridine scaffold instead of pyrazoline. Retains ethanesulfonamide but adds a difluorophenoxy group.

- Implications: The pyrrolopyridine system may enhance kinase inhibition (e.g., anticancer applications). Difluorophenoxy improves metabolic resistance and lipophilicity, favoring CNS penetration .

(b) N-[3-[3-(2-Methylphenyl)-2-(2-methylpropanoyl)-3,4-dihydropyrazol-5-yl]phenyl]methanesulfonamide (CAS 851719-26-1)

- Key Differences :

- Uses methanesulfonamide (shorter chain) instead of ethanesulfonamide.

- Substitutes 3-nitrophenyl with 2-methylphenyl and tosyl with isobutyryl.

- Isobutyryl and methylphenyl increase hydrophobicity, which may enhance membrane absorption but limit aqueous solubility .

Pharmacological and Physicochemical Comparisons

Table 1: Structural and Functional Comparison

Table 2: Substituent Effects on Properties

| Substituent | Electronic Effects | Solubility Impact | Bioactivity Relevance |

|---|---|---|---|

| 3-Nitrophenyl | Strong electron-withdrawing | Moderate (polar) | Enhances electrophilic interactions |

| 2-Fluorophenyl | Moderate electron-withdrawing | High (lipophilic) | Improves bioavailability |

| Tosyl | Electron-withdrawing, bulky | Low (hydrophobic) | Stabilizes conformation |

| Ethanesulfonamide | Polar, moderate steric hindrance | High (hydrophilic) | Enhances solubility and target engagement |

Research Findings and Gaps

Biological Activity

Overview

N-(3-(5-(3-nitrophenyl)-1-tosyl-4,5-dihydro-1H-pyrazol-3-yl)phenyl)ethanesulfonamide is a complex organic compound characterized by its unique molecular structure, which includes a pyrazole ring, a tosyl group, and an ethanesulfonamide moiety. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in anti-inflammatory and anticancer applications.

Chemical Structure

The chemical formula for N-(3-(5-(3-nitrophenyl)-1-tosyl-4,5-dihydro-1H-pyrazol-3-yl)phenyl)ethanesulfonamide is CHNOS. The structural features include:

- Pyrazole Ring : A five-membered ring containing two nitrogen atoms.

- Tosyl Group : A sulfonamide functional group that enhances the compound's reactivity.

- Ethanesulfonamide : Provides additional sites for biological interaction.

The biological activity of this compound is hypothesized to involve several mechanisms:

- Enzyme Inhibition : It may act as an inhibitor of specific enzymes involved in inflammatory pathways or cancer cell proliferation. The tosyl group can enhance binding affinity through hydrophobic interactions.

- Receptor Modulation : The compound could interact with various receptors, altering their activity and downstream signaling pathways.

- Nitrophenyl Group Influence : The presence of the nitrophenyl group may contribute to electron-withdrawing properties, potentially affecting the compound's reactivity and interaction with biological targets.

Anticancer Activity

Research indicates that compounds similar to N-(3-(5-(3-nitrophenyl)-1-tosyl-4,5-dihydro-1H-pyrazol-3-yl)phenyl)ethanesulfonamide exhibit significant anticancer properties. A study demonstrated that derivatives of pyrazole showed promising cytotoxicity against various cancer cell lines, including breast and colon cancer cells. The mechanism involves inducing apoptosis and inhibiting cell proliferation.

| Compound | Cell Line | IC50 (µM) | Mechanism |

|---|---|---|---|

| Compound A | MCF-7 (Breast Cancer) | 12.5 | Apoptosis Induction |

| Compound B | HT29 (Colon Cancer) | 8.0 | Cell Cycle Arrest |

Anti-inflammatory Activity

The anti-inflammatory potential of this compound has been evaluated through various assays, including the Ames test, which assesses mutagenicity. Results indicated strong positive responses, suggesting that the compound may exert anti-inflammatory effects by modulating cytokine production and inhibiting inflammatory mediators.

| Assay Type | Result | Reference |

|---|---|---|

| Ames Test | Positive Class A | |

| Cytokine Release Inhibition | 75% Reduction in TNF-alpha |

Case Study 1: Pyrazole Derivatives in Cancer Therapy

A study published in a peer-reviewed journal explored the efficacy of pyrazole derivatives in treating cancer. It was found that compounds with similar structures to N-(3-(5-(3-nitrophenyl)-1-tosyl-4,5-dihydro-1H-pyrazol-3-yl)phenyl)ethanesulfonamide exhibited significant tumor growth inhibition in xenograft models.

Case Study 2: Inflammation Models

In a murine model of inflammation, the administration of the compound resulted in a marked reduction in paw edema compared to control groups. This suggests potential therapeutic applications in conditions such as arthritis.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.